4-Nitrocyclohexanamine

pH-dependent partitioning drug-like property profiling amine basicity

4-Nitrocyclohexanamine (CAS 123804-82-0) is a unique saturated building block combining a strongly basic aliphatic amine (predicted pKa ~9.86) with a para-nitro group on a flexible cyclohexane ring. Unlike planar 4-nitroaniline, it lacks UV-Vis chromophore interference and enables clean catalytic hydrogenation to 1,4-diaminocyclohexane without competing arene reduction. The (1s,4s)-isomer (CAS 690205-05-1) is available for stereochemically defined sequences. Ideal for fragment libraries, nitro-Mannich cascades, and CNS-targeted scaffolds. Verify pricing and stock of ≥95% purity free base or hydrochloride salt below.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13026477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrocyclohexanamine
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)[N+](=O)[O-]
InChIInChI=1S/C6H12N2O2/c7-5-1-3-6(4-2-5)8(9)10/h5-6H,1-4,7H2
InChIKeyZOFHYUXZAQAYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrocyclohexanamine Procurement Guide: CAS 123804-82-0 – Saturated Nitro-Amine Building Block for Chemical Biology and Fragment-Based Screening


4-Nitrocyclohexanamine (CAS 123804-82-0; also catalogued as (1s,4s)-4-nitrocyclohexan-1-amine, CAS 690205-05-1) is a saturated alicyclic amine bearing a para-nitro substituent on a cyclohexane ring [1]. It was first synthesised as the saturated analogue of 4-nitroaniline to probe electronic effects in antibody-catalysed amide formation [2]. The compound exists as a free base (MW 144.17 g/mol, XLogP3 0.4) and is commercially available as the hydrochloride salt (MW 180.63 g/mol) from multiple reputable suppliers at purities ≥95% [1].

Why 4-Nitroaniline or Cyclohexylamine Cannot Replace 4-Nitrocyclohexanamine in Saturated Heterocycle Synthesis


4-Nitrocyclohexanamine occupies a unique chemical space that cannot be accessed by simply interchanging its two closest structural relatives. The aromatic analogue 4-nitroaniline (pKa of conjugate acid = 1.0) is a very weak base that exists predominantly unprotonated at physiological pH, whereas 4-nitrocyclohexanamine retains the strong basicity of an aliphatic amine (predicted pKa ~9.86), remaining predominantly protonated under the same conditions . Conversely, cyclohexylamine (pKa 10.6) lacks the nitro group required for subsequent reduction to a 1,4-diamine or for participation in nitro-Mannich and nitro-aldol cascades [1]. This dual functionality – a strongly basic aliphatic amine paired with a reducible nitro group on a conformationally flexible saturated ring – is the core selection criterion that generic in-class substitution cannot replicate.

4-Nitrocyclohexanamine: Quantitative Differentiation Evidence Against Structurally Closest Analogs


Basicity Differential: 4-Nitrocyclohexanamine vs. 4-Nitroaniline – An ~8.9 log Unit pKa Gap Determines Protonation State at Physiological pH

The conjugate acid of 4-nitrocyclohexanamine has a predicted pKa of approximately 9.86, in contrast to the conjugate acid pKa of 4-nitroaniline which is experimentally determined as 1.0 at 25 °C . This ~8.9 log unit difference means that at pH 7.4, 4-nitrocyclohexanamine is >99% protonated (calculated Henderson–Hasselbalch ratio ~285:1 protonated:neutral), whereas 4-nitroaniline is >99.9999% neutral. The protonation state profoundly impacts solubility, membrane permeability, and target engagement in biological assays.

pH-dependent partitioning drug-like property profiling amine basicity

Lipophilicity Differential: XLogP3 0.4 vs. 1.4 – 4-Nitrocyclohexanamine Is One Log Unit More Hydrophilic Than 4-Nitroaniline

4-Nitrocyclohexanamine has a computed XLogP3 of 0.4, compared to XLogP3 of 1.4 for 4-nitroaniline, both values derived from the same computational method (PubChem XLogP3 algorithm) [1][2]. This 1.0 log unit difference corresponds to a 10-fold higher equilibrium concentration in the aqueous phase for the saturated compound. The lower logP is consistent with the absence of the aromatic ring's hydrophobic surface area and the increased hydrogen-bonding capacity of the aliphatic amine.

logP partition coefficient solubility prediction

Stereochemical Complexity: Cis/Trans Isomerism Introduces Conformational Diversity Absent in Planar Aromatic Analogues

4-Nitrocyclohexanamine possesses two stereogenic centres (C1 bearing NH2 and C4 bearing NO2), giving rise to cis and trans diastereomers. The (1s,4s)-isomer is specifically catalogued under CAS 690205-05-1 and is commercially available at 95% purity [1]. In contrast, 4-nitroaniline is a planar aromatic molecule with no stereochemical elements. This stereochemical dimension is exploited in transaminase-catalysed kinetic resolutions of 4-substituted cyclohexane-1-amines, where the cis/trans ratio determines downstream enantiopurity of pharmaceutical intermediates such as cariprazine precursors [2].

stereochemistry cis-trans isomerism conformational analysis

Electronic Structure: Saturated Ring Breaks Nitro-Amine Through-Conjugation Present in 4-Nitroaniline

In 4-nitroaniline, the amino and nitro groups are in direct para-conjugation through the aromatic π-system, generating a strong intramolecular charge-transfer (ICT) absorption band (λmax ~380 nm in ethanol) [1]. In 4-nitrocyclohexanamine, the saturated cyclohexane ring electronically insulates the amine from the nitro group; conjugation is limited to inductive transmission through σ-bonds. This fundamental electronic difference was the explicit rationale for the 1990 synthesis by Janda et al., who sought saturated analogues to decouple electronic from steric effects in antibody-catalysed reactions [2]. The absence of a low-energy ICT band makes 4-nitrocyclohexanamine optically transparent above ~300 nm, a practical advantage in UV-based assays where the aromatic analogue would interfere.

electronic effects push-pull chromophore UV-Vis spectroscopy

Synthetic Provenance: Direct Two-Step Access from Commercial 4-Aminocyclohexanol vs. Multi-Step Routes to Functionalised Aromatic Analogues

The 1990 Janda et al. synthesis of 4-nitrocyclohexanamine proceeds in two steps from commercially available 4-aminocyclohexanol: (i) N-protection, (ii) oxidation of the amino group to the nitro group using dry ozonation of the primary amine (Keinan and Mazur methodology applied to the alicyclic system) [1]. This contrasts with the synthesis of 4-nitroaniline, which requires nitration of acetanilide followed by hydrolysis, or direct nitration of aniline under carefully controlled conditions to avoid oxidation and over-nitration by-products [2]. The alicyclic route avoids the regioselectivity challenges inherent in electrophilic aromatic substitution.

synthetic accessibility building block nitro-amine intermediate

Molecular Weight and Heavy Atom Count: A Smaller, Leaner Nitro-Amine Scaffold Compared to N-Substituted Cyclohexylamine Derivatives

With a molecular weight of 144.17 g/mol and only 10 heavy atoms, 4-nitrocyclohexanamine falls well within fragment-like chemical space (MW < 300, heavy atom count ≤ 22) as defined by the Astex Rule of Three for fragment-based lead discovery [1]. In comparison, commonly employed N-cyclohexyl-4-nitroaniline (C12H16N2O2, MW 220.27) and 1-(4-nitrophenyl)cyclohexan-1-amine (C12H16N2O2, MW 220.27) are approximately 53% heavier [2]. The smaller scaffold offers greater ligand efficiency potential when the nitro-amine pharmacophore is the minimal recognition element.

fragment-based drug discovery lead-likeness molecular weight

4-Nitrocyclohexanamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based Lead Discovery Requiring a Minimal, pH-Tuneable Nitro-Amine Pharmacophore

At MW 144.17 and 10 heavy atoms, 4-nitrocyclohexanamine meets the Rule of Three criteria for fragment libraries [1]. Its predicted pKa of ~9.86 means the amine is protonated at physiological pH, enabling salt-bridge interactions with aspartate or glutamate residues in target proteins, while the neutral nitro group can accept hydrogen bonds without contributing charge. The XLogP3 of 0.4 ensures aqueous solubility compatible with fragment soaking or STD-NMR screening conditions. These properties differentiate it from 4-nitroaniline (pKa 1.0, neutral at pH 7.4) and from larger N-substituted analogues, as established in Section 3 Evidence Items 1, 2, and 6.

Synthesis of Saturated 1,4-Diamine Intermediates via Selective Nitro Reduction Without Aromatic Ring Hydrogenation

A key synthetic application is catalytic hydrogenation (H2, Pd/C) of the nitro group to yield 1,4-diaminocyclohexane derivatives [2]. Because the ring is already saturated, hydrogenation conditions can be optimised solely for nitro reduction without competing arene hydrogenation, a selectivity challenge that complicates the use of 4-nitroaniline as a precursor to cyclohexane-1,4-diamine. This advantage is directly linked to the electronic evidence in Section 3 Evidence Item 4. The resulting 1,4-diamine is a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors and GPCR ligands.

Stereochemically Defined Building Block for Chiral Pharmaceutical Intermediates

The (1s,4s)-isomer of 4-nitrocyclohexan-1-amine (CAS 690205-05-1) is commercially available at 95% purity, as confirmed by the Enamine catalogue [3]. Transaminase-catalysed kinetic resolutions of 4-substituted cyclohexane-1-amines have been demonstrated for the production of trans-4-substituted intermediates relevant to cariprazine and related CNS-active compounds [4]. Procurement of stereochemically defined 4-nitrocyclohexanamine enables direct entry into enantiopure synthetic sequences without relying on resolution steps downstream, as differentiated from planar 4-nitroaniline in Section 3 Evidence Item 3.

UV-Transparent Nitro-Amine Probe for Biochemical Assays Requiring Optical Detection Below 350 nm

Unlike 4-nitroaniline, which exhibits a strong intramolecular charge-transfer absorption band at ~380 nm due to π-conjugation, 4-nitrocyclohexanamine lacks this chromophore because the saturated ring breaks through-conjugation [2][5]. This makes it suitable as a nitro-containing substrate or inhibitor in enzyme assays with UV-Vis readouts in the 250–350 nm range, where 4-nitroaniline would produce unacceptable background absorbance. This application scenario derives directly from the electronic structure evidence documented in Section 3 Evidence Item 4.

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